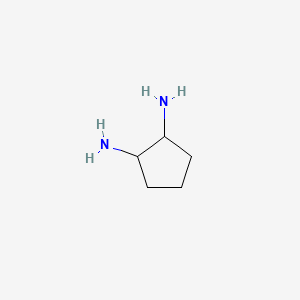

Cyclopentane-1,2-diamine

Description

Historical Context and Evolution of Research Focus

The initial recognition of cyclopentane-1,2-diamine derivatives can be traced back to early investigations in synthetic organic chemistry. However, for many decades, systematic studies of its individual enantiomers were limited. Historically, trans-cyclopentane-1,2-diamine was notably underutilized, especially when compared to its six-membered ring analogue, trans-cyclohexane-1,2-diamine, which became a widely used diamine for synthesizing ligands and receptors. rsc.orgnih.gov

Several factors contributed to the limited use of this compound in its early history. These included its lack of commercial availability, reported instability under certain conditions, and the intricate nature of classical synthetic methods, which discouraged widespread adoption by the chemistry community. rsc.orgnih.gov Early synthetic strategies often depended on the resolution of racemic mixtures through the use of chiral resolving agents, a process that was both time-consuming and limited in its scope.

A significant shift in the research landscape occurred with the development of more efficient and novel synthetic approaches. rsc.orgnih.gov A major breakthrough was the introduction of biocatalytic methods for preparing optically active trans-cyclopentane-1,2-diamine derivatives. Research demonstrated the efficacy of lipase-catalyzed resolution processes, particularly using lipase-B from Candida antarctica in acylation reactions, which provided access to enantiomerically enriched forms of the compound. This chemoenzymatic synthesis, starting from racemic trans-2-(N,N-dialkylamino)cyclopentanols, marked a turning point, making the compound more accessible and sparking renewed interest in its application across a broad range of chemical fields. rsc.orgnih.gov

Significance in Modern Organic Chemistry and Related Disciplines

In contemporary organic chemistry, this compound, particularly its trans-isomer, has become a critical component in the field of asymmetric catalysis. It functions as a chiral ligand that coordinates with metal centers to facilitate enantioselective reactions, which are crucial for the synthesis of biologically active compounds. Its ability to form stable complexes with various metal ions makes it a valuable tool in developing stereoselective transformations. smolecule.com For instance, it has been incorporated into ruthenium catalyst systems for the asymmetric hydrogenation of various substrates, demonstrating high efficiency and selectivity.

The applications of this compound extend into materials science, where it is used in the production of polymers and as a curing agent for epoxy resins. Its diamine structure is valuable for incorporation into the backbone of polymers like polyamides, potentially creating materials with unique properties such as high strength and thermal stability. smolecule.com Furthermore, its ability to bind to metal ions makes it a candidate for constructing metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. smolecule.com

In medicinal chemistry, derivatives of this compound are of interest for their potential biological activities. nih.gov The 1,2-diamino functional group is present in various natural products, including biotin (B1667282) and the antibiotic balanol. Research has explored its use as a chiral scaffold in the development of enzyme inhibitors and receptor ligands. smolecule.comgoogle.com For example, cyclopentane-based analogues of muraymycin have been synthesized and evaluated as inhibitors of the MraY enzyme, a target for new antibiotics. nih.gov

Table 1: Selected Applications of this compound

| Field | Specific Application | Significance |

|---|---|---|

| Asymmetric Catalysis | Chiral ligand for metal-catalyzed reactions (e.g., hydrogenation) | Enables the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals. smolecule.com |

| Materials Science | Monomer for polyamides | Contributes to the creation of high-strength, thermally stable polymers. smolecule.com |

| Materials Science | Building block for Metal-Organic Frameworks (MOFs) | Used to create porous materials for gas storage, separation, and catalysis. smolecule.com |

| Medicinal Chemistry | Scaffold for enzyme inhibitors (e.g., MraY inhibitors) | Provides a structural basis for developing new therapeutic agents and antibiotics. nih.gov |

| Coordination Chemistry | Precursor for macrocyclic ligands | Forms complex structures with metal ions for various chemical applications. google.comscilit.com |

Overview of Isomeric Forms and their Academic Relevance (cis- and trans- isomers, enantiomers)

This compound exists in different isomeric forms, primarily cis- and trans-diastereomers, which have distinct properties and applications in academic research.

The cis-isomer of this compound is a meso compound, meaning it is achiral despite having chiral centers. google.comgoogle.com The synthesis of optically active derivatives from this meso form has been described, for example, through kinetic resolution of related intermediates to produce compounds like tert-butyl cis-N-(2-aminocyclopentyl) carbamate (B1207046). google.com Modern synthetic methods, such as organophotoredox-catalyzed [3 + 2] cycloaddition, have also been developed to produce various cis-cyclopentane-1,2-diamine (B3003292) derivatives.

The trans-isomer is chiral and exists as a pair of enantiomers: (1R,2R)-cyclopentane-1,2-diamine and (1S,2S)-cyclopentane-1,2-diamine. smolecule.com These enantiomers are of significant interest in asymmetric synthesis. smolecule.com The applications of optically active trans-cyclopentane-1,2-diamine were historically unexplored due to the difficulty in separating the enantiomers. google.comgoogle.com Classical resolution via crystallization with optically active acids often proved inefficient, requiring multiple recrystallization cycles with low yields. google.comgoogle.com

The development of enzymatic resolution methods has been a key enabler for accessing the enantiomerically pure forms of the trans-diamine. google.com For example, the kinetic resolution of racemic trans-cyclopentane-1,2-diamine using lipase (B570770) B from Candida antarctica has been described. google.com These enantiomerically pure diamines are highly valued as chiral auxiliaries and as building blocks for chiral ligands in asymmetric catalysis, such as in the asymmetric hydrogenation of alkenes and the synthesis of complex macrocycles. smolecule.comdntb.gov.ua

Table 2: Isomeric Forms of this compound and their Relevance

| Isomer | Chirality | Key Academic Relevance |

|---|---|---|

| cis-Cyclopentane-1,2-diamine | Achiral (meso) | Serves as a starting point for synthesizing optically active derivatives through kinetic resolution. google.com Used in the diastereoselective synthesis of complex diamine structures. |

| trans-Cyclopentane-1,2-diamine (racemic) | Chiral (mixture of enantiomers) | A precursor that can be separated (resolved) into its pure enantiomers for chiral applications. google.com |

| (1R,2R)-Cyclopentane-1,2-diamine | Chiral (enantiomer) | Widely used as a chiral ligand in asymmetric catalysis and as a building block for complex chiral molecules and materials. smolecule.com |

| (1S,2S)-Cyclopentane-1,2-diamine | Chiral (enantiomer) | Used in asymmetric synthesis, often providing access to the opposite enantiomer of a target molecule compared to its (1R,2R) counterpart. smolecule.com |

Structure

3D Structure

Propriétés

IUPAC Name |

cyclopentane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJQGGALXPHWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41330-23-8 | |

| Record name | 1,2-Cyclopentanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041330238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Stereochemistry and Conformational Analysis of Cyclopentane 1,2 Diamine

Chirality and Enantiomeric Forms: (1R,2R) and (1S,2S)

Cyclopentane-1,2-diamine exists as two diastereomers: cis and trans. The stereochemistry of these isomers has a profound impact on their chirality. The cis-isomer, with both amino groups on the same side of the cyclopentane (B165970) ring, possesses a plane of symmetry and is therefore an achiral meso compound, despite having two stereocenters.

In contrast, the trans-isomer, where the two amino groups are on opposite sides of the ring, is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (1R,2R)-cyclopentane-1,2-diamine and (1S,2S)-cyclopentane-1,2-diamine, based on the Cahn-Ingold-Prelog priority rules for assigning the absolute configuration at each of the two stereogenic carbon atoms (C1 and C2). The C2-symmetry of the trans-isomer is a significant feature, making it a valuable component in the design of chiral ligands for asymmetric catalysis.

| Isomer | Chirality | Enantiomeric Forms | Key Feature |

| cis-Cyclopentane-1,2-diamine (B3003292) | Achiral (meso) | None | Internal plane of symmetry |

| trans-Cyclopentane-1,2-diamine | Chiral | (1R,2R) and (1S,2S) | C2-symmetry |

Conformational Isomerism and Ring Dynamics of the Cyclopentane Moiety

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.org To alleviate this strain, the cyclopentane ring puckers, adopting non-planar conformations. The two most stable conformations of cyclopentane are the "envelope" (Cs symmetry) and the "half-chair" or "twist" (C2 symmetry) conformations. wikipedia.org

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. dalalinstitute.com In the half-chair conformation, three adjacent carbon atoms are in a plane, with the other two displaced on opposite sides of this plane. wikipedia.org These conformers are of comparable energy and can interconvert rapidly at room temperature through a low-energy process known as pseudorotation. wikipedia.orgyoutube.com This dynamic process involves a continuous wave-like motion of the out-of-plane puckering around the ring, leading to a multitude of transient conformations. aip.org

The introduction of the two amino groups in this compound influences the conformational equilibrium. The bulky amino groups will preferentially occupy positions that minimize steric interactions. In the trans-isomer, the two amino groups are expected to favor a pseudo-diequatorial orientation to reduce steric hindrance.

| Conformation | Symmetry | Description | Strain Relief |

| Envelope | Cs | Four carbons are coplanar, one is out of the plane. | Reduces some torsional strain. |

| Half-Chair (Twist) | C2 | Three adjacent carbons are coplanar, the other two are on opposite sides. | Further reduces torsional strain compared to the envelope. |

Influence of Stereochemistry on Reactivity and Molecular Recognition

The well-defined stereochemistry of trans-cyclopentane-1,2-diamine, particularly its C2-symmetry, makes it a highly effective chiral scaffold in asymmetric synthesis. When used as a ligand in metal-catalyzed reactions, it creates a chiral environment around the metal center, which can lead to high enantioselectivity in the formation of the product. For instance, derivatives of trans-(1R,2R)-cyclopentane-1,2-diamine are used as ligands in asymmetric hydrogenation and other carbon-carbon bond-forming reactions.

Furthermore, the stereochemistry of this compound is crucial for molecular recognition. Chiral derivatives of this compound have been employed as chiral solvating agents for the determination of the enantiomeric purity of carboxylic acids using NMR spectroscopy. researchgate.net The diamine derivative forms diastereomeric complexes with the enantiomers of the chiral acid, leading to distinguishable signals in the NMR spectrum. This application relies on the specific three-dimensional arrangement of the amino groups, which allows for selective interactions with the chiral analyte.

Stereochemical Interactions in Derivatives (e.g., Ammonium (B1175870) Dications, Radicals)

The formation of derivatives of this compound, such as ammonium dications and radicals, introduces new stereochemical considerations that influence their conformation and stability.

In the case of the trans-cyclopentane-1,2-diammonium dication, formed by the protonation of both amino groups, the bulky and positively charged ammonium groups will exert significant steric and electrostatic repulsion. To minimize these unfavorable interactions, the cyclopentane ring is expected to adopt a conformation where the two ammonium groups are in pseudo-diequatorial positions, maximizing their separation. This is analogous to the observed diequatorial preference of ammonium groups in the chair conformation of trans-cyclohexane-1,2-diammonium dications. nih.gov This fixed conformation can be stabilized by intramolecular hydrogen bonding between the ammonium groups and counter-ions in the solid state.

The stereochemistry of radical derivatives of this compound would also be influenced by the conformation of the five-membered ring. The stability of a radical center is affected by the orbital overlap with adjacent bonds. In a puckered cyclopentane ring, the orientation of the singly occupied p-orbital of the radical with respect to the neighboring C-H or C-C bonds will vary depending on the ring's conformation. The specific stereochemistry of the diamine will dictate the preferred conformation of the radical, which in turn will influence its reactivity and subsequent stereochemical outcome of reactions. While specific EPR studies on this compound radicals are not widely reported, it is anticipated that the chiral environment would influence the magnetic properties of the radical species.

Advanced Synthetic Methodologies for Cyclopentane 1,2 Diamine and Its Derivatives

Diastereoselective and Enantioselective Synthetic Routes

Controlling the three-dimensional arrangement of atoms is a central challenge in the synthesis of cyclic molecules like cyclopentane-1,2-diamine. Diastereoselective and enantioselective strategies aim to produce a specific stereoisomer out of the several that are possible.

Organophotoredox-Catalyzed Cycloadditions (e.g., [3+2] cycloaddition)

A highly diastereoselective method for synthesizing cis-cyclopentane-1,2-diamine (B3003292) derivatives has been developed using an organophotoredox-catalyzed [3+2] cycloaddition. rsc.orgresearchgate.net This reaction involves N-aryl cyclopropylamines and N-vinylphthalimides. rsc.org The process is facilitated by a dual catalyst system composed of Eosin Y, a photocatalyst, and a BINOL-derived phosphoric acid, which acts as a hydrogen-bonding catalyst, with triethylamine (B128534) added as well. rsc.org This approach is noted for its high diastereoselectivity and tolerance of various functional groups under mild reaction conditions. rsc.org It provides a direct pathway to construct the cis-cyclopentane-1,2-diamine framework. rsc.orgresearchgate.net Previously, a similar photoredox-catalyzed [3+2] cycloaddition was used to obtain trans-cyclopentane-1,2-diamines. rsc.org

| Catalyst System | Reactants | Product Configuration | Key Features |

| Eosin Y / BINOL-derived phosphoric acid | N-aryl cyclopropylamines, N-vinylphthalimides | cis-cyclopentane-1,2-diamine derivatives | High diastereoselectivity, mild conditions |

| Not Specified | Not Specified | trans-cyclopentane-1,2-diamine derivatives | Asymmetric photoredox [3+2] cycloaddition |

Hydrogenation-Based Approaches

Asymmetric hydrogenation is a powerful technique for creating chiral centers and is a key strategy for synthesizing chiral amines. bohrium.comnih.gov This method involves the addition of hydrogen across a double bond in a prochiral substrate, such as an enamine or imine, using a chiral catalyst to influence the stereochemical outcome. bohrium.comwikipedia.org For the synthesis of chiral diamines, ruthenium complexes containing N-heterocyclic carbene and chiral diamine ligands have been developed as effective precatalysts for asymmetric hydrogenation. While many successful catalysts have been developed for aryl-alkyl imines, catalysts for dialkyl imines are less common due to the difficulty in distinguishing between two similar alkyl groups. chinesechemsoc.org However, chiral iridium catalysts with spiro phosphine-amine-phosphine ligands have shown high efficiency and enantioselectivity in the hydrogenation of various dialkyl imines. chinesechemsoc.org

The stereochemistry of the alkene substrate is generally preserved in the resulting 1,2-diamine after hydrogenation. researchgate.net For example, the hydrogenation of a 1,2,3-triazolinium ion, formed from an alkene, over Raney Ni yields a 1,2-diamine. researchgate.net The reduction of cyclopentane-1,2-dione to the diol, followed by amination, is a foundational method for large-scale synthesis, with chiral ruthenium catalysts like those derived from (R)-BINAP ligands enabling enantioselective hydrogenation.

Diastereoselective Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is another effective method for constructing the cyclopentane (B165970) ring with controlled stereochemistry. mdpi.com A metal-free, diastereoselective formal [3+2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones has been developed. mdpi.com This reaction leads to the desymmetrization of the cyclopentenediones and produces tetracyclic spirooxindoles that contain both pyrrolidine (B122466) and cyclopentane subunits with good yields and high diastereoselectivity (up to 91:9 dr). mdpi.com

This strategy has also been extended to trifluoromethyl-substituted iminomalonate to create bicyclic heterocycles with fused pyrrolidine-cyclopentane structures. mdpi.com Another approach involves the 1,3-dipolar cycloaddition of an azidium ion with an alkene to form a 1,2,3-triazolinium ion, which is then hydrogenated to the 1,2-diamine. researchgate.net

Chemoenzymatic Synthesis and Biocatalytic Resolution

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce enantiomerically pure compounds. These approaches are particularly valuable for the synthesis of chiral amines and their precursors. researchgate.net

Lipase-Catalyzed Kinetic Resolution of Racemic Mixtures

Lipases, particularly Lipase (B570770) B from Candida antarctica (CAL-B), are widely used biocatalysts for the kinetic resolution of racemic mixtures of this compound and its derivatives. researchgate.netunits.it In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

One strategy involves the lipase-catalyzed N-acylation of trans-N,N-diallylthis compound, where the primary amino groups are masked. researchgate.net CAL-B demonstrates excellent enantioselectivity (E > 200) in this reaction. researchgate.net Another method is the sequential resolution of (±)-trans-cyclopentane-1,2-diamine through a double monoaminolysis of dimethyl malonate catalyzed by CAL-B, which yields an enantiopure bis(amidoester). acs.orgacs.org

For cis-cyclopentane-1,2-diamine derivatives, CAL-B can catalyze the enantioselective acetylation of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines. acs.org This can result in a simple kinetic resolution or a dynamic kinetic resolution (DKR), depending on the specific alkoxycarbonyl group. acs.org

| Enzyme | Substrate | Reaction Type | Outcome |

| Candida antarctica Lipase B (CAL-B) | trans-N,N-diallylthis compound | N-acylation | Excellent enantioselectivity (E > 200) |

| Candida antarctica Lipase B (CAL-B) | (±)-trans-cyclopentane-1,2-diamine | Double monoaminolysis | Enantiopure bis(amidoester) |

| Candida antarctica Lipase B (CAL-B) | (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines | Acetylation | Kinetic or Dynamic Kinetic Resolution |

Enzymatic Resolution of Aminocyclopentanol Precursors

An alternative chemoenzymatic route to enantiomerically pure trans-cyclopentane-1,2-diamine involves the enzymatic resolution of its precursor, trans-2-(N,N-dialkylamino)cyclopentanol. This process starts with a one-pot stereospecific transformation of the racemic amino alcohol into the corresponding racemic diamine, which is then resolved through CAL-B-catalyzed acylation.

Both enantiomers of trans-cyclopentane-1,2-diamine can also be synthesized from enantiopure (+)- or (−)-2-aminocyclopentanol, which are themselves prepared via enzymatic resolution. acs.orgacs.org For instance, racemic trans-2-azidocyclopentyl butyrate (B1204436) can be resolved through enzymatic hydrolysis, although this may require multiple cycles to achieve high enantiomeric purity. google.com The resulting enantiopure trans-2-azidocyclopentanol can then be converted to the desired diamine enantiomer. google.com Lipase-mediated kinetic resolution of related cyclopentanol (B49286) derivatives, such as using vinyl acetate, has been shown to achieve high enantiomeric excess (93% ee).

Double Curtius Rearrangement Strategies

The Curtius rearrangement is a versatile chemical reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govwikipedia.org This thermal decomposition reaction proceeds with the loss of nitrogen gas and full retention of the migrating group's configuration. wikipedia.org A particularly effective application of this reaction is the double Curtius rearrangement, which has been employed for a convenient and rapid synthesis of trans-cyclopentane-1,2-diamine. tandfonline.comtandfonline.com

The key steps of the synthesis are outlined below:

Formation of Diacyl Chloride : The starting dicarboxylic acid is converted quantitatively into the corresponding double acid chloride. tandfonline.com

Formation of Diacyl Azide : The diacyl chloride is treated with sodium azide in an aqueous acetone (B3395972) solution to yield the diazide. tandfonline.com

Rearrangement and Carbamate (B1207046) Formation : The diazide undergoes thermal rearrangement upon heating in toluene (B28343) to form a diisocyanate. This intermediate is then treated with t-butanol to furnish the stable, crystalline di-tert-butyl carbamate derivative, which retains the trans geometry. tandfonline.com

Deprotection : The final step involves acid-mediated deprotection of the dicarbamate to yield the desired trans-cyclopentane-1,2-diamine. tandfonline.com

An attempt to use diphenylphosphoryl azide (DPPA) to directly convert the dicarboxylic acid to the dicarbamate was unsuccessful, leading only to degradation products. tandfonline.com

Table 1: Synthesis of trans-Cyclopentane-1,2-diamine via Double Curtius Rearrangement

| Step | Starting Material | Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | trans-Cyclopentane-1,2-dicarboxylic acid | Thionyl chloride (or similar) | trans-Cyclopentane-1,2-dicarbonyl dichloride | Quantitative |

| 2 | trans-Cyclopentane-1,2-dicarbonyl dichloride | Sodium azide (NaN₃) | trans-Cyclopentane-1,2-dicarbonyl diazide | Not isolated |

| 3 | trans-Cyclopentane-1,2-dicarbonyl diazide | Heat (reflux in toluene), then t-butanol | Di-tert-butyl (trans-cyclopentane-1,2-diyl)dicarbamate | 55% (from diacyl chloride) tandfonline.com |

Preparation of Protected this compound Derivatives

The synthesis of protected this compound derivatives is crucial for their application in areas such as peptide nucleic acid (PNA) research and as versatile synthons in total synthesis. nih.gov Protecting groups allow for the sequential and controlled modification of the two amino functionalities.

An efficient synthesis for Fmoc-protected (S,S)-trans-cyclopentane diamine monomers has been developed, which is essential for their use in solid-phase peptide synthesis (SPPS). nih.gov This general strategy begins with mono-Boc-protected (S,S)-1,2-cyclopentanediamine and allows for the preparation of monomers with each of the DNA nucleobases in sufficient quantity and purity. nih.gov

Furthermore, the preparation of orthogonally protected diaminocyclopentenones has been reported, expanding the synthetic utility of the diaminocyclopentane system for creating natural product analogues. Biocatalytic approaches have also been developed to produce optically active, orthogonally protected trans-cyclopentane-1,2-diamine derivatives. researchgate.net

Various protecting groups have been utilized in the synthesis of this compound derivatives, including:

Boc (tert-butyloxycarbonyl) : Used in the synthesis of Fmoc-protected monomers and in chemoenzymatic resolutions. nih.govgoogle.com

Cbz (carboxybenzyl) : Employed in the preparation of precursors for enzymatic resolution. google.com

Fmoc (9-fluorenylmethyloxycarbonyl) : Used for creating monomers for PNA synthesis. nih.gov

Diallylamino : One of the amino groups is masked as a diallylamine (B93489) for enzymatic resolution procedures. google.com

Table 2: Examples of Protected this compound Derivatives

| Protecting Group(s) | Compound Class/Name | Isomer | Synthetic Context |

|---|---|---|---|

| Mono-Boc | Mono-Boc-protected (S,S)-1,2-cyclopentanediamine | (S,S)-trans | Starting material for Fmoc-protected PNA monomers. nih.gov |

| Fmoc | Fmoc-protected (S,S)-trans-cyclopentane PNA monomers | (S,S)-trans | Used for solid-phase peptide synthesis. nih.gov |

| Boc and Diallylamino | tert-butyl (±)-N-[2-(N',N'-diallylamine) cyclopentyl] carbamate | rac-trans | Substrate for enzymatic resolution. google.com |

| Cbz and Diallylamino | Benzyl (±)-N-[2-(N',N'-diallylamine) cyclopentyl] carbamate | rac-trans | Substrate for enzymatic resolution. google.com |

Synthetic Strategies for Specific Isomers (cis- vs. trans-)

The stereochemical configuration of the 1,2-diamine on the cyclopentane ring dictates its properties and applications, necessitating diastereoselective synthetic methods to access specific isomers.

Synthesis of trans-Isomers: Historically, accessing enantiomerically pure trans-cyclopentane-1,2-diamine was challenging due to the compound's instability and complex synthetic routes. However, several effective strategies have been established.

Double Curtius Rearrangement : As detailed previously, the rearrangement of trans-cyclopentane-1,2-dicarboxylic acid provides a direct route to the racemic trans-diamine. tandfonline.com

Tandem Hydrozirconation/Cyclization : A highly diastereoselective synthesis of trans-2-substituted cyclopentylamines can be achieved through a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines. This method has been successfully applied to the synthesis of enantiomerically enriched trans-cyclopentane-1,2-diamine. nih.govacs.org The reaction of an oxazolidine (B1195125) derived from 2-benzylaminoethanol with a Lewis acid like BF₃·OEt₂ results in the cyclopentylamine (B150401) product exclusively as the trans isomer. acs.org

Chemoenzymatic Resolution : Optically active trans-N,N-dialkylcyclopentane-1,2-diamines have been prepared from their corresponding racemic trans-2-(N,N-dialkylamino)cyclopentanols. This involves a one-pot transformation of the racemic amino alcohols into racemic diamines, followed by a kinetic resolution catalyzed by lipase-B from Candida antarctica.

Synthesis of cis-Isomers: The cis-isomer of this compound is a meso compound, and its derivatives have been synthesized with high diastereoselectivity using modern photochemical methods. rsc.orggoogle.com

Organophotoredox [3+2] Cycloaddition : A highly diastereoselective organophotoredox-catalyzed [3+2] cycloaddition has been developed to produce a variety of cis-cyclopentane-1,2-diamine derivatives. rsc.org This reaction involves the cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides. rsc.org The transformation is facilitated by a dual catalyst system consisting of Eosin Y (an organic photocatalyst) and a Binol-derived phosphoric acid, with triethylamine (Et₃N) as an additive, achieving high diastereomeric ratios (>20:1 dr). rsc.org This method represents a direct approach for forming the cis-substituted cyclopentane ring. rsc.org

Table 3: Comparison of Synthetic Strategies for cis- and trans-Cyclopentane-1,2-diamine

| Isomer | Synthetic Strategy | Key Features | Starting Materials (Example) |

|---|---|---|---|

| trans | Double Curtius Rearrangement | Direct, rapid synthesis; no chromatography needed. tandfonline.com | trans-Cyclopentane-1,2-dicarboxylic acid tandfonline.com |

| trans | Tandem Hydrozirconation/Cyclization | Highly diastereoselective for the trans product. nih.govacs.org | Butenyl oxazolidines nih.govacs.org |

| cis | Organophotoredox [3+2] Cycloaddition | High diastereoselectivity (>20:1 dr); uses a dual catalyst system. rsc.org | N-aryl cyclopropylamines and N-vinylphthalimides rsc.org |

Applications in Asymmetric Catalysis and Ligand Design

Cyclopentane-1,2-diamine as a Chiral Ligand

The utility of this compound in asymmetric synthesis stems from its function as a chiral ligand that coordinates with metal centers to create a specific stereochemical environment for catalysis. The trans-isomer is most commonly studied due to its stability and C2-symmetry, which is advantageous for inducing chirality. This coordination facilitates enantioselective reactions, which are critical in the synthesis of complex, biologically active compounds.

The design of ligands based on the this compound framework is guided by principles aimed at optimizing steric and electronic properties to achieve high catalytic activity and enantioselectivity. The rigid cyclopentane (B165970) backbone provides a constrained C2-symmetric scaffold that defines the distance and spatial relationship between the two nitrogen atoms, creating a specific bite angle that influences the geometry of the resulting metal complex.

Key structural modifications include:

Formation of Salen-type Ligands: The diamine is often condensed with salicylaldehyde (B1680747) derivatives to form salen ligands. These are among the most common and effective ligand types derived from this compound, particularly in epoxidation reactions. sci-hub.se

N-Alkylation and N-Arylation: The amino groups can be substituted with various alkyl or aryl groups. For instance, N,N′-dimethylated this compound ligands have been successfully used in copper-catalyzed asymmetric Henry reactions.

Substituent Effects: The electronic properties of the ligand can be fine-tuned by introducing electron-withdrawing or electron-donating groups. These modifications can alter the Lewis acidity of the metal center, impacting catalyst reactivity and selectivity.

Formation of Other Derivatives: The versatile diamine functionality allows for its incorporation into various other ligand structures, such as bis(oxazolines) and N-heterocyclic carbenes, expanding its catalytic applications.

The primary goal of these modifications is to create a well-defined chiral pocket around the metal center, which effectively controls the approach of the substrate and dictates the stereochemical outcome of the reaction.

This compound and its derivatives act as bidentate ligands, forming stable five-membered chelate rings upon coordination with a wide array of transition metals. This ability to form stable complexes is central to their function in catalysis. smolecule.com

Titanium (Ti): Chiral Ti(salen) complexes derived from this compound are used as catalysts. These titanium complexes have been noted for their application in asymmetric epoxidation and other cycloaddition reactions. frontiersin.org

Copper (Cu): Copper complexes featuring this compound-based ligands are effective catalysts for reactions such as carbon-heteroatom bond formation and asymmetric Henry reactions. nih.govmdpi.com The use of diamine ligands allows many copper-catalyzed cross-coupling reactions to proceed under significantly milder conditions. nih.govrsc.org

Iron (Fe): Iron(II) coordination polymers have been synthesized using ligands derived from trans-1,2-di(tetrazol-1-yl)cyclopentane, which is itself prepared from this compound. acs.orgnih.gov These studies investigate the influence of the ligand's chirality on the properties of the resulting metal complex. acs.orgnih.gov

Rhodium (Rh): Rhodium complexes incorporating chiral diamine ligands are used in asymmetric hydrogenation and transfer hydrogenation reactions. researchgate.netnih.gov These catalysts are highly efficient in the enantioselective reduction of various substrates.

Palladium (Pd): Palladium catalysts are employed in reactions such as the diamination of olefins, providing access to a variety of vicinal diamines. researchgate.net Metal carbenes generated from palladium salts also participate in cyclopropanation reactions. acs.org

The fundamental role of this compound-based ligands in asymmetric catalysis is to induce chirality during a chemical transformation. smolecule.com By coordinating to a metal center, the chiral ligand creates an asymmetric catalytic environment. This chiral pocket forces the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer of the product over the other.

These ligands are instrumental in controlling the stereochemistry of reactions that create new chiral centers, such as in asymmetric hydrogenation and epoxidation. smolecule.com Research has consistently shown that the rigid and well-defined structure of the this compound scaffold is highly effective in transferring its chiral information to the reaction products, often resulting in high levels of enantiomeric excess (ee). acs.org

Specific Catalytic Applications

Ligands derived from this compound have been successfully applied in several key asymmetric catalytic reactions, demonstrating high efficiency and enantioselectivity.

Asymmetric hydrogenation is a powerful method for producing chiral molecules, and catalysts based on this compound ligands have shown significant promise in this area. smolecule.com Rhodium and Ruthenium complexes are particularly noteworthy. ajchem-b.com For instance, ruthenium complexes that incorporate both N-heterocyclic carbene and chiral diamine ligands derived from this compound serve as versatile and highly selective precatalysts for the asymmetric hydrogenation of various prochiral substrates. More recently, iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones has been developed to produce chiral 2-substituted cyclopentyl aryl ketones, which are valuable pharmaceutical building blocks. acs.org

| Catalyst System | Substrate Type | Product Type | Reported Selectivity |

|---|---|---|---|

| Iridium-PHOX Ligand | Tetrasubstituted α,β-Unsaturated Ketones | Chiral 2-Substituted Cyclopentyl Aryl Ketones | Up to 99% ee, >20:1 dr acs.org |

| Ruthenium-Diamine/NHC | Prochiral Ketones/Alkenes | Chiral Alcohols/Alkanes | High efficiency and selectivity reported |

| Rhodium-Diamine | Aromatic Ketones | Chiral Alcohols | Used in asymmetric transfer hydrogenation researchgate.net |

The synthesis of chiral epoxides from alkenes is another critical transformation where this compound-derived ligands excel. smolecule.com Salen-type ligands, formed by the condensation of the diamine with substituted salicylaldehydes, are particularly effective when complexed with metals like manganese (Mn) and chromium (Cr). sci-hub.se A notable feature of chromium salen complexes is their high selectivity for the epoxidation of E-alkenes, which contrasts with many other systems. sci-hub.se Manganese(III)-salen complexes derived from trans-cyclopentane-1,2-diamine have been shown to catalyze the epoxidation of substrates like styrene (B11656) with excellent enantioselectivity.

| Catalyst | Substrate | Product | Reported Selectivity (ee) |

|---|---|---|---|

| Mn(III)-salen complex from trans-cyclopentane-1,2-diamine | Styrene | Styrene Oxide | >90% ee |

| Cr(III)-salen complex from trans-cyclopentane-1,2-diamine | (E)-β-methylstyrene | (E)-β-methylstyrene oxide | High ee reported sci-hub.se |

| Ti-based complexes | Cyclopentene (B43876) | 1,2-epoxycyclopentane | Used in epoxidation systems frontiersin.org |

Asymmetric Addition of Organozinc Reagents to Ketones

The development of highly enantioselective catalysts for the addition of organozinc reagents to ketones has been a significant area of research. Ligands derived from chiral backbones, such as trans-1,2-diaminocyclohexane, have proven effective. nih.gov The substitution of this cyclohexane (B81311) backbone with other diamines, including this compound, is a crucial element in optimizing these catalysts. nih.gov For instance, a catalyst system formed from a bis(sulfonamide) diol ligand promotes the addition of various organozinc reagents (alkyl, phenyl, vinyl, and dienyl) to ketones with enantioselectivities often exceeding 90%. nih.gov The choice of the diamine backbone is critical to achieving high levels of stereocontrol in these reactions.

Metal-Catalyzed Asymmetric Cycloadditions

Ligands incorporating the this compound motif have been successfully employed in metal-catalyzed asymmetric cycloaddition reactions. One notable example is the Ti(salen)-catalyzed asymmetric [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes. nih.govresearchgate.net While these catalysts show high enantioselectivities with electron-rich alkenes, their performance can be less effective with electron-deficient alkenes. nih.govresearchgate.net Mechanistic studies have been crucial in understanding these limitations and guiding the design of improved catalysts. nih.govresearchgate.net

Furthermore, organophotoredox catalysis has enabled the diastereoselective synthesis of cis-cyclopentane-1,2-diamine (B3003292) derivatives through [3+2] cycloadditions between cyclopropylamines and N-vinylphthalimides. researchgate.net This method provides an efficient route to a diverse range of these valuable chiral building blocks. researchgate.net

Enantioselective C-H Activation and Functionalization

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. Chiral ligands are instrumental in controlling the enantioselectivity of these transformations. While direct examples specifically highlighting this compound in this context are emerging, the broader field of palladium-catalyzed C-H activation often relies on chiral ligands to achieve asymmetry. nih.gov For instance, the enantioselective arylation of cyclobutyl carboxylic amides has been accomplished using a chiral monoprotected amino acid (MPAO) ligand. nih.gov The principles guiding ligand design in these systems, focusing on steric and electronic properties, are applicable to the development of this compound-based ligands for C-H functionalization. Iron-catalyzed C-H insertion reactions have also been shown to selectively form cyclopentane ring systems with high trans-selectivity. mdpi.com

Asymmetric Amination and Diamination Reactions

Asymmetric amination and diamination reactions are fundamental for the synthesis of chiral vicinal diamines, which are prevalent in bioactive molecules and catalysts. researchgate.netua.es Palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as an aminating reagent can generate cyclic diamine derivatives. organic-chemistry.org Copper-catalyzed alkene diamination has also been developed, achieving high enantioselectivity for the synthesis of 2-aminomethyl indolines and pyrrolidines. researchgate.net

Mechanistic studies suggest that palladium-catalyzed diaminations can involve a four-membered Pd(II) species. researchgate.net The development of asymmetric versions of these reactions is an active area of research, providing access to a wide variety of vicinal diamines. researchgate.netorganic-chemistry.org

Mechanistic Studies of Catalytic Processes

Understanding the mechanisms of catalytic processes is paramount for the rational design of more efficient and selective catalysts. nih.gov

Investigation of Reaction Pathways and Intermediates

Mechanistic investigations into Ti(salen)-catalyzed [3+2] cycloadditions have provided valuable insights. nih.gov The proposed mechanism involves the generation of an active Ti(III) catalyst, which then reductively opens the cyclopropyl substrate to form a carbon-centered radical intermediate. nih.gov This radical adds to an alkene, and the resulting intermediate cyclizes to yield the final product. nih.gov This stepwise, single-electron mechanism is supported by experimental evidence such as spin trapping experiments. nih.gov

In the context of palladium-catalyzed oxidative amination, mechanistic studies have explored the stereochemical pathways, distinguishing between cis- and trans-nucleopalladation under various catalytic conditions. nih.gov These studies are crucial for designing enantioselective reactions that proceed via nucleopalladation. nih.gov

| Catalytic Reaction | Proposed Intermediate(s) | Experimental Evidence |

| Ti(salen)-catalyzed [3+2] Cycloaddition | Ti(III) species, Carbon-centered radical | Spin trapping experiments |

| Pd-catalyzed Diamination | Four-membered Pd(II) species | Mechanistic studies |

| Pd-catalyzed Oxidative Amination | Pd-N bonded species | Stereochemical analysis of products |

Role of Catalyst Distortion in Stereochemical Control

In the Ti(salen)-catalyzed asymmetric [3+2] cycloaddition, density functional theory (DFT) calculations have revealed that the distortion of the catalyst is a key factor in determining the stereochemical outcome. nih.govresearchgate.netscribd.com This distortion is significantly influenced by the chiral diamine backbone and the substituents on the salicylaldehyde moieties of the ligand. nih.govresearchgate.net

Experimental evidence supports this hypothesis. For example, modifying the diamine backbone of the Ti(salen) catalyst, such as replacing a diphenylethylene-1,2-diamine backbone with a cyclohexane-1,2-diamine backbone, leads to a significant decrease in both diastereoselectivity and enantioselectivity. nih.gov This demonstrates that structural variations in the diamine component have profound implications for the stereoselectivity of the reaction. nih.gov These mechanistic insights have guided the development of new Ti(salen) catalysts with modified diamine backbones, leading to expanded reaction scope and improved enantioselectivity. nih.govresearchgate.net

| Catalyst Modification | Observed Effect on Stereoselectivity | Reference |

| Replacement of phenyl diamine backbone with cyclohexane-1,2-diamine | Diminished diastereo- and enantioselectivity | nih.gov |

| Substitution of adamantyl groups on salicylaldehyde | Detrimental to enantioselectivity | nih.govresearchgate.net |

| Introduction of ortho substituents on aryl groups of the diamine backbone | Slightly increased enantioselectivities | nih.gov |

Derivatives and Analogs in Advanced Chemical Synthesis

N-Substituted Cyclopentane-1,2-diamine Derivatives

The functionalization of the amino groups in this compound opens up a vast chemical space for creating novel derivatives with tailored properties. Through oxidation, reduction, and acylation, chemists can fine-tune the electronic and steric characteristics of the diamine, leading to a range of valuable synthetic intermediates.

Oxidation Products (e.g., Nitroso, Nitro Derivatives)

The oxidation of the amino groups in this compound can lead to the formation of nitroso (–NO) and nitro (–NO2) derivatives. These reactions introduce electrophilic nitrogen centers, which can be valuable for subsequent transformations. Common oxidizing agents for this purpose include hydrogen peroxide and potassium permanganate. The specific reaction conditions can be controlled to favor the formation of either the nitroso or the more highly oxidized nitro compounds. For instance, milder conditions may yield nitroso derivatives, while more forceful oxidation can produce nitro compounds. The ease of oxidation to a nitro derivative can sometimes present a challenge, potentially reducing the yield of the desired nitroso product. nih.gov

These oxidation reactions are not only applicable to the parent diamine but also to other aromatic amines, where they serve as a method to produce nitroarenes, which are versatile building blocks in organic synthesis. mdpi.com

Reduction Products with Altered Stereochemistry

The reduction of this compound derivatives can lead to products with different functional groups or altered stereochemistry. For example, catalytic hydrogenation using palladium or platinum catalysts is a common method for such reductions. A key application of reduction is in the synthesis of the diamine itself from precursors like cyclopentane-1,2-dione. This process involves the reduction of the dione (B5365651) to a diol, followed by amination. The choice of reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can influence the stereochemistry of the resulting diol.

Furthermore, chemoenzymatic methods have been developed for the synthesis of optically active trans-N,N-dialkylcyclopentane-1,2-diamines. These methods often start from racemic trans-2-(N,N-dialkylamino)cyclopentanols and involve a one-pot stereospecific transformation to the racemic diamines, followed by kinetic resolution.

Acylation Products as Synthetic Intermediates

Acylation of this compound is a fundamental transformation that yields amide derivatives, which are crucial intermediates in organic synthesis. smolecule.com This reaction typically involves treating the diamine with acylating agents like acyl chlorides or isocyanates in the presence of a base. The resulting acylated products can be used in a variety of subsequent reactions.

A significant advancement in this area is the use of enzyme-catalyzed acylation for the kinetic resolution of racemic this compound derivatives. Specifically, lipase-B from Candida antarctica (CAL-B) has been effectively used to catalyze the acetylation of racemic diamines, allowing for the separation of enantiomers and providing access to enantiomerically enriched compounds. google.com This biocatalytic approach offers high selectivity under mild conditions.

Incorporation into Complex Molecular Architectures

The rigid C2-symmetric scaffold of this compound makes it an ideal building block for constructing complex molecular architectures. Its ability to form stable complexes with metals and to induce chirality has led to its widespread use in the development of ligands for asymmetric catalysis and in the synthesis of biologically active molecules. smolecule.com

Building Blocks for Ligands and Catalysts

This compound is a cornerstone in the design of chiral ligands for asymmetric catalysis. smolecule.com Its vicinal amino groups provide excellent coordination sites for metal centers, and its rigid cyclopentane (B165970) backbone creates a well-defined chiral environment. This allows for the precise control of stereochemistry in a variety of chemical transformations.

Derivatives such as salen and bis(oxazoline) ligands have been synthesized using this diamine scaffold. For instance, N,N'-dimethylated this compound ligands have demonstrated high enantioselectivity (ee) in copper-catalyzed asymmetric Henry reactions. The constrained geometry of the diamine is key to enforcing a specific chiral pocket around the metal center. The development of efficient synthetic routes, including organophotoredox-catalyzed cycloadditions, has made a diverse range of cis-cyclopentane-1,2-diamine (B3003292) derivatives more accessible for these applications.

Synthesis of Biologically Active Compounds

Derivatives of this compound are integral to the synthesis of numerous biologically active compounds, including potential therapeutics. smolecule.com The diamine motif is found in a variety of natural products and pharmaceuticals, where it often plays a crucial role in binding to biological targets like enzymes and receptors.

For example, this compound derivatives have been explored for their potential as enzyme inhibitors. smolecule.com The ability of the diamine to form specific hydrogen bonds within enzyme active sites enhances its potential as a therapeutic agent. Recent synthetic methodologies have facilitated the creation of diverse this compound derivatives for the development of new drugs. For instance, the diamine scaffold has been incorporated into molecules targeting viral diseases. rsc.org

This compound in Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudo-peptide chain of repeating N-(2-aminoethyl)glycine units. nih.gov This neutral backbone prevents the electrostatic repulsion inherent in DNA-DNA duplexes, leading to stronger binding and higher thermal stability. nih.govresearchgate.net However, the inherent flexibility of the standard PNA backbone can be a drawback. nih.govoup.com To address this, researchers have incorporated rigid structural elements, such as this compound, into the PNA backbone to enhance its properties for various applications, including diagnostics and therapeutics. nih.govgoogle.comacs.org

The incorporation of a trans-cyclopentane-1,2-diamine unit into the PNA backbone serves as a conformational restraint, restricting the high flexibility of the standard aminoethylglycine (aeg) backbone. nih.govoup.comacs.org This modification replaces the ethylenediamine (B42938) portion of the aegPNA with a (S,S)-trans-cyclopentane diamine unit, creating what are known as tcypPNAs. nih.govacs.orgnih.gov The rigid five-membered ring pre-organizes the PNA strand into a specific conformation that is more favorable for binding to its target nucleic acid sequence. oup.comencyclopedia.pub

This structural rigidification induces a right-handed helical shape in the PNA strand, which facilitates stronger interactions with complementary DNA and RNA. oup.comencyclopedia.pub The cyclopentane modification allows for the systematic and predictable enhancement of the PNA-DNA duplex's melting temperature (T_m), indicating greater thermodynamic stability. oup.com Studies have shown that the sequential addition of these cyclopentane groups can fine-tune the melting temperature over a wide range, demonstrating that conformational rigidification can be strategically used to enhance thermodynamic binding. oup.com The crystal structure of a fully modified cyclopentane PNA (cpPNA) bound to DNA confirms that the cyclopentane group optimally rigidifies the PNA backbone to promote DNA binding. oup.com

A primary benefit of incorporating this compound into the PNA backbone is the significant improvement in both binding affinity and sequence specificity for complementary DNA and RNA strands. nih.govgoogle.comacs.orgacs.org The pre-organized, rigid structure of the cyclopentane-modified PNA (cpPNA) leads to a more stable duplex when hybridized with a target nucleic acid. This increased stability is quantified by a substantial increase in the melting temperature (T_m) of the PNA-DNA duplex compared to an unmodified PNA of the same sequence. oup.com

Research has demonstrated that even a single cyclopentane modification can increase the T_m, and adding more units further enhances this stability in a predictable manner. oup.com For instance, a nine-unit PNA sequence fully modified with cyclopentane groups (cpPNA-9) binds to its complementary DNA with a T_m around 90°C. oup.com

Crucially, this modification also heightens sequence specificity. The rigid backbone of cpPNA has a reduced tolerance for the structural disruption caused by a base mismatch. oup.com This results in a much larger decrease in the melting temperature for mismatched sequences compared to what is observed with flexible, standard PNA. researchgate.netoup.com This high level of mismatch discrimination makes these modified PNAs ideal for applications requiring precise nucleic acid detection, such as in diagnostic assays and as PCR clamps. oup.comgoogle.comacs.org

Table 1: Impact of Cyclopentane Modification on PNA-DNA Duplex Stability

This table presents the melting temperatures (T_m) for duplexes formed between various cyclopentane-modified PNAs (cpPNAs) and a complementary DNA strand, illustrating the stabilizing effect of the modification compared to the standard aegPNA.

| Entry | PNA Sequence (N to C terminus) | T_m (°C) | ΔT_m vs. Unmodified PNA (°C) |

| 1 | H-GTAGATCACT-NH₂ (aegPNA) | 40.2 ± 0.3 | - |

| 2 | H-GTAGAB CACT-NH₂ (cpPNA-1) | 45.4 ± 0.3 | +5.2 |

| 3 | H-GB AGAB**CACT-NH₂ (cpPNA-2) | 51.5 ± 0.4 | +11.3 |

| 4 | H-B TB GB TB AB TB CB AB CB -NH₂ (cpPNA-9) | 90 | +50 |

| 5 | H-B TB GB TB AB TB CB AB CB *-NH₂ (cpPNA-9, R,R stereo) | 88 | +48 |

Data sourced from a 2021 study on cyclopentane peptide nucleic acids. oup.com B represents a cyclopentane-modified residue. Stereochemistry is (S,S) unless noted otherwise. oup.com

Table 2: Enhanced Sequence Specificity of Cyclopentane-Modified PNA

This table shows the difference in melting temperature (ΔT_m) between a fully matched cpPNA-9-DNA duplex and duplexes with a single base mismatch, demonstrating superior mismatch discrimination compared to standard aegPNA.

| Mismatch Type | aegPNA ΔT_m (°C) | cpPNA-9 ΔT_m (°C) |

| C-A | -10.5 | -27.8 |

| C-C | -15.1 | -34.8 |

| C-T | -13.0 | -29.8 |

Data sourced from a 2021 study on cyclopentane peptide nucleic acids. oup.com A larger negative ΔT_m indicates better discrimination of the mismatched sequence. oup.com

Helical Foldamers and Oligomers Incorporating this compound

Foldamers are oligomers that adopt well-defined, folded conformations reminiscent of biopolymers like proteins and DNA. psu.edu The quest to design novel helical structures has led to the use of constrained building blocks, including this compound. nih.govacs.orgacs.org

Researchers have successfully developed new helical oligomers by combining (1S,2S)-cyclopentane-1,2-diamine [(S,S)-CPDA] with 2,2-dimethylmalonic acid (DMM) as the fundamental residues. nih.govacs.orgacs.org These building blocks are analogous to β-amino acids and α-amino acids, respectively, and their combination yields oligomers that mimic α/β-peptides. acs.org The stereochemistry of the this compound unit dictates the helical screw sense of the resulting oligomer. nih.govacs.org In solution, a tetramer built from the (S,S)-enantiomer of the diamine preferentially forms a right-handed (P) helix. nih.govacs.orgacs.org Conversely, the corresponding (R,R)-tetramer adopts a left-handed (M) helix. nih.govacs.orgacs.org

X-ray crystallography studies have confirmed these helical structures in the solid state. Both a tetramer and a pentamer composed of (S,S)-CPDA and DMM were found to fold into right-handed (P) 11-helices, while the (R,R) tetramer formed a left-handed (M) 11-helix. nih.govacs.org This work demonstrates that the rigid cyclopentane moiety is effective in inducing a specific and predictable helical fold in synthetic oligomers. researchgate.net

Metal-Organic Frameworks (MOFs) utilizing this compound

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. sigmaaldrich.com The choice of the organic linker is critical in determining the structure and properties of the resulting framework. While this compound itself may be used as a precursor, its derivatives are more commonly employed as the organic linkers in MOF synthesis. vulcanchem.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly useful for studying the electronic structure and related properties of organic molecules, including cyclopentane-1,2-diamine and its derivatives.

Elucidation of Intramolecular Interactions

DFT calculations have been instrumental in understanding the subtle intramolecular interactions within this compound and its complexes. These interactions, such as hydrogen bonding and steric repulsion, play a crucial role in determining the molecule's preferred conformation and reactivity. For instance, in metal complexes involving ligands derived from this compound, DFT can model the non-covalent interactions that are critical for enantiocontrol in catalytic reactions. Studies on related systems, like cis- and trans-cyclopentane-1,3-diol, have utilized DFT to analyze intramolecular hydrogen bonding, revealing that 1,3-diaxial conformers are more favored in cyclopentane (B165970) rings than in cyclohexane (B81311) rings, a finding that highlights the influence of the ring structure on these interactions. researchgate.net

Prediction of Stereochemical Effects

The stereochemistry of this compound is a key determinant of its function, especially in asymmetric catalysis. DFT calculations can predict how the different stereoisomers (cis and trans) will behave in chemical reactions. By modeling the transition states of reactions, DFT can rationalize trends in enantioselectivity. For example, computational studies have shown that the cyclopentane backbone, due to its rigidity, can lead to enhanced stereochemical control compared to more flexible systems. In the context of hypervalent diammonium cation-radicals derived from this compound, stereochemical effects are predicted to be significant in their formation and dissociation pathways. nih.gov

Modeling of Catalytic Transition States and Selectivity

A major application of DFT in the study of this compound is the modeling of transition states in catalytic cycles. This allows for a detailed understanding of how catalysts derived from this diamine achieve their selectivity. By mapping the energy landscapes of reactions, DFT can identify the rate-limiting steps and the key interactions responsible for diastereo- and enantioselectivity. For instance, in the Ti(salen)-catalyzed asymmetric [3 + 2] cycloaddition, DFT calculations revealed that catalyst distortion, influenced by the chiral diamine backbone, is the origin of stereochemical control. nih.gov These computational models can guide the design of improved catalysts with enhanced selectivity for specific transformations. nih.gov

Conformational Analysis using Computational Methods

The five-membered ring of cyclopentane is not planar and exists in a continuous state of flux between various envelope and half-chair conformations, a phenomenon known as pseudorotation. biomedres.usscribd.com Computational methods are essential for exploring the complex conformational landscape of this compound.

Ab initio and molecular mechanics (MM) calculations have been used to investigate the conformations of related cyclopentane derivatives. researchgate.net For cyclopentanol (B49286) and cyclopentane-1,2-diols, these calculations have identified the most stable envelope and half-chair conformations and the relative energies between them. researchgate.net The conformational rigidity of the cyclopentane ring in this compound derivatives is a key feature that enhances their performance in applications like asymmetric synthesis and as building blocks for biologically active molecules. This rigidity, compared to the more flexible cyclohexane ring, can lead to more predictable stereochemical outcomes in reactions.

Studies on Hypervalent Ammonium (B1175870) Radicals and Cation-Radicals

Computational studies, specifically using B3-MP2 methods, have been conducted on hypervalent ammonium radicals and cation-radicals derived from both cis- and trans-cyclopentane-1,2-diamine. nih.gov These studies aimed to elucidate the intramolecular interactions between the amine and ammonium functional groups within a conformationally constrained system.

The hypervalent cis- and trans-cyclopentane-1-ammonium-2-amine radicals were found to be only marginally stable. nih.gov In the case of the diammonium cation-radicals, significant stereochemical effects were predicted. The cis-isomer is calculated to readily eliminate dihydrogen due to a dipolar interaction between the ammonium groups. nih.gov In contrast, the trans-isomer is predicted to spontaneously dissociate into a complex of cyclopentene (B43876) cation-radical and two ammonia (B1221849) molecules. nih.gov

Table 1: Predicted Dissociation Pathways of Cyclopentane-1,2-diammonium Cation-Radicals

| Isomer | Predicted Dissociation Product(s) | Driving Interaction |

| cis | Dihydrogen | Dipolar H⁺···H⁻ interaction |

| trans | Cyclopentene cation-radical + 2 NH₃ | Spontaneous dissociation |

Molecular Modelling and Preliminary Computational Analyses in PNA Design

This compound has been incorporated into the backbone of peptide nucleic acids (PNAs) to create conformationally restricted analogues. acs.orgoup.com Molecular modeling plays a crucial role in the design of these modified PNAs. By restricting the flexible backbone of PNA, the cyclopentane ring can pre-organize the molecule for binding to DNA or RNA, potentially leading to improved binding affinity and specificity. acs.orgresearchgate.net

Advanced Analytical Techniques in Characterizing Cyclopentane 1,2 Diamine

NMR Enantiodiscrimination using Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In its standard application, NMR cannot distinguish between enantiomers as they are isochronous, meaning their corresponding nuclei resonate at the same frequency, resulting in identical NMR spectra. To overcome this limitation, chiral solvating agents (CSAs) are employed to induce a chiral environment around the analyte.

The fundamental principle behind NMR enantiodiscrimination using CSAs lies in the formation of transient diastereomeric complexes between the chiral analyte (in this case, the enantiomers of cyclopentane-1,2-diamine) and the chiral solvating agent. These diastereomeric complexes are not mirror images of each other and, as a result, have different physicochemical properties. This difference is reflected in their NMR spectra, where the chemically equivalent nuclei of the two enantiomers become diastereotopic and may exhibit different chemical shifts (Δδ). This observable separation of signals allows for the quantification of the enantiomeric excess (ee) of the sample.

The extent of the chemical shift non-equivalence (ΔΔδ) is influenced by several factors, including the nature of the CSA, the solvent, the temperature, and the concentration of both the analyte and the CSA. The interactions between the CSA and the enantiomers of this compound would likely involve hydrogen bonding between the amino groups of the diamine and suitable functional groups on the CSA, as well as other non-covalent interactions such as dipole-dipole or π-π stacking if the CSA possesses aromatic moieties.

For a hypothetical study on this compound, a suitable CSA would be selected based on its ability to form distinct diastereomeric complexes with the diamine enantiomers. The ¹H NMR spectrum of a racemic mixture of this compound in the presence of the CSA would be recorded. The appearance of separate signals for corresponding protons in the two enantiomers would indicate successful enantiodiscrimination. The relative integration of these separated signals would then be used to determine the enantiomeric ratio.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Approaches for Cyclopentane-1,2-diamine

The historically limited availability of enantiomerically pure this compound was a major barrier to its widespread use. rsc.orgnih.govresearchgate.net Classical synthetic routes were often complex and inefficient. rsc.orggoogle.comgoogle.com However, the development of innovative and efficient synthetic methodologies has been a key driver of its recent resurgence. rsc.orgnih.gov

A significant breakthrough came from chemoenzymatic approaches . These methods utilize enzymes, such as lipase-B from Candida antarctica (CAL-B), for the kinetic resolution of racemic mixtures. For instance, a highly efficient chemoenzymatic method was developed for producing optically active primary-tertiary trans-cycloalkane-1,2-diamines. uniovi.es This involves the lipase-catalyzed acylation of racemic diamines, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two. researchgate.net This strategy has been successfully applied to resolve racemic trans-N,N-diallylthis compound with excellent enantioselectivity. researchgate.net Another biocatalytic strategy involves the sequential resolution of (±)-trans-cyclopentane-1,2-diamine through a lipase-catalyzed double monoaminolysis of dimethyl malonate. acs.org

Modern organocatalytic and photoredox reactions have also provided new pathways. Organophotoredox-catalyzed [3+2] cycloaddition reactions have been developed to synthesize cis-cyclopentane-1,2-diamine (B3003292) derivatives with high diastereoselectivity. smolecule.comresearchgate.net This method represents a significant advance in accessing these specific isomers. smolecule.com Furthermore, electrophotocatalysis has been used for the vicinal C-H diamination of alkylated arenes, offering a direct route to 1,2-diamine structures from abundant starting materials. nih.gov

Traditional methods are also being refined. The reduction of cyclopentane-1,2-dione followed by amination remains a viable route, with improvements such as using chiral ruthenium catalysts for enantioselective hydrogenation. Diastereomeric resolution using chiral resolving agents like tartaric acid derivatives is still a reliable, albeit sometimes lower-yielding, method for small-scale synthesis.

| Synthetic Approach | Description | Key Features |

| Chemoenzymatic Resolution | Utilizes enzymes (e.g., CAL-B lipase) to selectively acylate one enantiomer of a racemic diamine mixture, allowing for separation. researchgate.netacs.org | High enantioselectivity (E > 200 reported); Milder reaction conditions compared to classical resolution. researchgate.net |

| Organophotoredox Catalysis | Employs light and an organic catalyst for [3+2] cycloaddition reactions to form the diamine backbone. smolecule.comresearchgate.net | High diastereoselectivity for cis-derivatives; Access to diverse structures. smolecule.com |

| Classical Resolution | Uses a chiral acid (e.g., tartaric acid) to form diastereomeric salts with the racemic diamine, which are then separated by fractional crystallization. | Reliable for small-scale; Can be solvent-intensive with moderate yields. |

| Reductive Amination | Involves the reduction of a dione (B5365651) precursor to a diol, followed by amination. Chiral catalysts can be used for enantioselectivity. | Cornerstone for larger-scale synthesis; Enantioselectivity dependent on catalyst choice. |

Exploration of New Catalytic Applications

The rigid C2-symmetric scaffold of trans-cyclopentane-1,2-diamine makes it an excellent chiral ligand for asymmetric catalysis. Its derivatives have been successfully employed in a range of metal-catalyzed reactions to control the stereochemical outcome.

One major area of application is in asymmetric hydrogenation and transfer hydrogenation . Ligands derived from this compound are used with metals like ruthenium to create chiral centers with high enantioselectivity. smolecule.com For example, they serve as crucial components in catalysts for the asymmetric hydrogenation of alkenes. smolecule.com

Asymmetric epoxidation is another key application. Chiral salen complexes, where the salen ligand is built upon a this compound backbone, have proven to be effective catalysts for oxygen transfer reactions. Mn(III)-salen complexes derived from this diamine have achieved greater than 90% enantiomeric excess (ee) in the epoxidation of olefins like styrene (B11656).

The diamine is also a versatile building block for various other catalytic systems. N,N'-dimethylated this compound ligands have been used in copper-catalyzed asymmetric Henry reactions, achieving high enantioselectivity by creating a constrained chiral pocket around the metal center. There is also theoretical evidence suggesting the great potential of these diamines as chiral ligands in other areas of asymmetric catalysis. google.comgoogle.com Researchers are actively exploring their use in a wider array of transformations, leveraging the unique conformational constraints of the five-membered ring to induce high levels of stereocontrol.

| Catalytic Application | Catalyst System Example | Reaction | Achieved Selectivity |

| Asymmetric Epoxidation | Mn(III)-salen complex with trans-cyclopentane-1,2-diamine backbone. | Styrene Epoxidation | >90% ee |

| Asymmetric Henry Reaction | N,N'-dimethylated this compound with Copper (Cu). | Nitroaldol Reaction | >90% ee |

| Asymmetric Hydrogenation | Ruthenium (Ru) complexes with this compound-derived ligands. smolecule.com | Alkene Hydrogenation | High enantioselectivity smolecule.com |

Further Computational and Mechanistic Insights

To guide the rational design of new catalysts and materials, researchers are increasingly turning to computational and mechanistic studies to understand the behavior of this compound-based systems.

Density Functional Theory (DFT) has been employed to model transition states and rationalize enantioselectivity trends. For example, DFT calculations have been used to understand the origins of stereochemical control in Ti(salen)-catalyzed [3+2] cycloaddition reactions. nih.gov These studies revealed that the stereoselectivity is highly influenced by distortions in the catalyst, which are dictated by the chiral diamine backbone. nih.gov Such insights are crucial for modifying catalyst structures to improve performance with a broader range of substrates. nih.gov

Mechanistic studies on catalytic cycles are also providing critical information. Research into ruthenium-catalyzed C-N bond activation reactions has helped to propose plausible mechanisms for deaminative coupling reactions involving diamine-derived intermediates. marquette.edu In synergistic catalysis, where a chiral aminocatalyst works in concert with a metal catalyst, mechanistic work has been essential to understand the complex interactions between the catalytic cycles. rsc.org For instance, studies have probed whether the diamine-derived catalyst is involved in the stereodetermining step and how it interacts with other catalytic species. rsc.org These fundamental investigations provide a roadmap for developing more efficient and selective catalytic systems.

Design of Chiral Receptors and Molecular Sensors

The well-defined stereochemistry and rigid structure of this compound make it an ideal scaffold for the construction of chiral receptors and molecular sensors capable of enantioselective recognition. rsc.orgnih.gov

Researchers have developed pincer-like receptors derived from trans-cyclopentane-1,2-diamine that function as effective chiral shift reagents for carboxylic acids. uniovi.esmdpi.com These receptors interact with the enantiomers of a racemic acid differently, leading to distinguishable signals in NMR spectroscopy, which allows for the determination of enantiomeric purity. uniovi.esmdpi.comacs.org Studies comparing cyclopentane-, cyclohexane-, and pyridine-based diamide (B1670390) receptors have explored how the structural variables of the diamine backbone control the enantiodiscrimination of chiral carboxylic acids. uniovi.esmdpi.com

Beyond simple recognition, these scaffolds are being incorporated into more complex systems. For example, novel helical oligomers , or foldamers, have been synthesized using a combination of (1S,2S)-cyclopentane-1,2-diamine and 2,2-dimethylmalonic acid. acs.org The stereochemistry of the diamine unit was found to control the helical direction of the oligomer, with the (S,S) enantiomer inducing a right-handed helix. acs.org This demonstrates the powerful ability of the this compound unit to transfer its chirality to a supramolecular structure. Such systems could find applications in creating chiral environments for sensing or catalysis.

Q & A

Q. What are the common synthetic routes for cyclopentane-1,2-diamine, and what methodological considerations are critical for success?

this compound can be synthesized via diastereoselective methods such as organophotoredox-catalyzed [3 + 2] cycloadditions, which yield cis-derivatives with high selectivity . Traditional routes often involve multi-step processes with challenges in isolating enantiomers. Key considerations include:

- Use of chiral catalysts or auxiliaries to control stereochemistry.

- Optimization of reaction conditions (e.g., light intensity, solvent polarity) for photoredox catalysis.

- Purification via column chromatography or recrystallization to isolate diastereomers.

Traditional methods may require inert atmospheres and low temperatures to mitigate instability .

Q. What key physicochemical properties of this compound are critical for experimental design?

Key properties include:

- Molecular weight : 100.16 g/mol, influencing stoichiometric calculations.

- Boiling point : ~165°C (at 760 mmHg), dictating distillation conditions.

- Density : ~1.0 g/cm³, relevant for solvent compatibility.

- Stability : Sensitivity to air and moisture, requiring storage under nitrogen or argon .

Note that pKa values for the diamine are not well-documented, but analogous cyclopentane derivatives (e.g., dicarboxylic acids) exhibit pKa1 ~4.4 and pKa2 ~5.4, suggesting moderate basicity .

Q. What safety protocols should researchers follow when handling this compound?

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .

- Handling : Use in fume hoods with PPE (gloves, goggles). Avoid exposure to open flames due to potential flammability (flash point ~60°C) .

- Storage : Keep in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its application in ligand design?

The trans-isomer is historically undervalued but critical for asymmetric catalysis due to its rigid, planar geometry, which enhances enantioselectivity in metal complexes. For example:

- Cis-derivatives : Synthesized via photoredox methods, useful in constrained peptide mimics .

- Trans-derivatives : Require chiral resolution or asymmetric hydrogenation; their non-planar structure is advantageous in macrocyclic ligands .

Analytical methods like X-ray crystallography (e.g., structure 3aa in ) and chiral HPLC are essential for verifying stereochemistry .

Q. What are the primary challenges in synthesizing and purifying this compound, and how can they be addressed?

Challenges include:

- Instability : Rapid oxidation under ambient conditions. Solutions: Use degassed solvents and Schlenk-line techniques .

- Diastereomer separation : Low yields in traditional syntheses. Solutions: Employ diastereoselective catalysis (e.g., organophotoredox) or enzymatic resolution .

- Scalability : Photoredox methods may face light penetration issues. Solutions: Optimize reactor design (e.g., flow chemistry) .

Q. How can researchers assess the stability and tautomeric behavior of this compound under varying conditions?

- Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH) with monitoring via NMR or LC-MS to detect decomposition products .

- Tautomerism : While tautomerism is less pronounced in diamines compared to diones (), dynamic NMR can reveal conformational exchange. Computational modeling (DFT) may predict dominant tautomers under specific pH or solvent conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings